molecular formula C18H17ClFNO2 B1324797 4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone CAS No. 898770-23-5

4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone

Cat. No. B1324797
CAS RN: 898770-23-5
M. Wt: 333.8 g/mol
InChI Key: JVYDRSBIPBHAMU-UHFFFAOYSA-N
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Description

The compound "4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone" is a chemically synthesized molecule that is not directly described in the provided papers. However, the papers do discuss various benzophenone derivatives and morpholine-containing compounds, which are structurally related to the compound of interest. These compounds are often synthesized for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step reaction sequences and often employs techniques such as microwave-assisted processes, one-pot syntheses, and in situ reactions. For instance, a one-pot synthesis involving a Friedel–Crafts reaction yielded a chlorodifluoromethoxy benzophenone derivative . Another example is the sequential combination of various starting materials under microwave-assisted conditions to produce a polyheterocyclic compound . These methods highlight the synthetic versatility and efficiency in creating complex molecules with potential therapeutic applications.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. The papers describe the crystallization of compounds in monoclinic crystal systems and the adoption of specific conformations by the molecular rings . Hirshfeld surface analysis is also utilized to study intermolecular interactions within the crystal, providing insight into the stability and packing of the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include fluorination, Friedel–Crafts acylation, Ugi-Zhu/aza Diels-Alder cycloaddition, and N-acylation . These reactions are crucial for introducing functional groups and constructing the core structure of the benzophenone derivatives and morpholine analogues.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques such as IR, NMR, LC-MS, and HRMS . These techniques provide detailed information about the functional groups, molecular weight, and purity of the synthesized compounds. The compounds' biological activities, such as antiproliferative, antiviral, and antimicrobial effects, are evaluated through in vitro assays, demonstrating their potential as therapeutic agents .

Scientific Research Applications

1. Structural Analysis and Interaction Studies

In a study involving derivatives of 1,2,4-triazoles, a chloro derivative named (E)-4-((4-chlorobenzylidene)amino)-3-(4-fluoro-3-phenoxyphenyl)-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione was synthesized and analyzed. This research focused on understanding the intermolecular interactions and structural behavior of such compounds using techniques like X-ray diffraction, DSC, TGA, and hot stage microscopy (HSM) (Shukla et al., 2014).

2. Synthesis Methodology

Research on the selective synthesis of similar compounds, like 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, has been conducted. A one-pot, highly selective synthesis suitable for industrial scale-up was developed, highlighting the practical aspects of synthesizing such compounds (Karrer et al., 2000).

3. Antimycobacterial Activity

Compounds related to 4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone have been explored for their antimicrobial properties. A study synthesized fluorinated benzothiazolo imidazole compounds showing promising anti-microbial activity, indicating the potential of such compounds in medical applications (Sathe et al., 2011).

4. Anti-proliferative Activity

Novel 4-benzyl-morpholine-2-carboxylic acid derivatives were synthesized and evaluated for anti-proliferative activity against various types of neoplastic cells. The study sheds light on the potential of these compounds in cancer research and treatment (Al‐Ghorbani et al., 2017).

5. Development of Polymer Membranes

In the field of material science, rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics were synthesized using 4-chloro-4′-fluorobenzophenone and further sulfonated to create proton exchange membranes. These membranes have applications in energy conversion and storage devices (Ghassemi et al., 2004).

6. Applications in Alzheimer's Disease Research

Fluorinated benzophenone derivatives have been investigated for their potential as multipotent agents against Alzheimer's disease. These studies aim to develop new drug candidates with multiple functionalities (Belluti et al., 2014).

7. Photopolymerization Studies

Research on the polymerizable amine ethylene glycol 3-morpholine-propionate methacrylate used as a coinitiator for various benzophenone photoinitiators, including 4-chloro-benzophenone, has been conducted. This study is significant in the field of photopolymerization kinetics (Sun Meng-zhou, 2007).

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYDRSBIPBHAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642642
Record name (4-Chloro-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone

CAS RN

898770-23-5
Record name (4-Chloro-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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